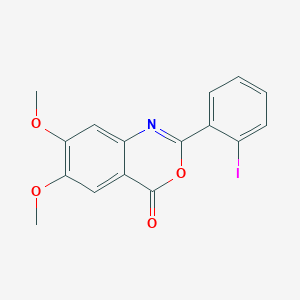![molecular formula C15H11BrN2OS B5480084 3-(3-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5480084.png)
3-(3-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, which is a common heterocyclic ring in organic chemistry. This could potentially be achieved through the cyclization of appropriate precursors . The bromophenyl and phenylthio groups could be introduced through substitution reactions .Chemical Reactions Analysis
The compound could participate in various chemical reactions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions . The oxadiazole ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points .Mecanismo De Acción
The mechanism of action of this compound would depend on its application. If it’s used as a drug, it would interact with biological targets in the body to exert its effects. If it’s used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other substances .
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-(phenylsulfanylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-12-6-4-5-11(9-12)15-17-14(19-18-15)10-20-13-7-2-1-3-8-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHYLBRRCYHQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-benzyl-7-(4-ethyl-1-piperazinyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5480003.png)
![1-[3-(2-chlorophenyl)acryloyl]-3,5-dimethylpiperidine](/img/structure/B5480008.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5480016.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-[(3-hydroxypropyl)amino]-N-methylnicotinamide](/img/structure/B5480020.png)
![7-(2-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5480031.png)
![N-1-adamantyl-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5480032.png)
![2-{[2-(6-methoxy-2-naphthyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5480039.png)
![N-[(butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5480043.png)
![ethyl 2-(4-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5480068.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]tyrosine](/img/structure/B5480082.png)
![6-[2-(4-nitrophenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5480089.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-(3-pyridinyl)pyrimidine](/img/structure/B5480093.png)

![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5480105.png)
